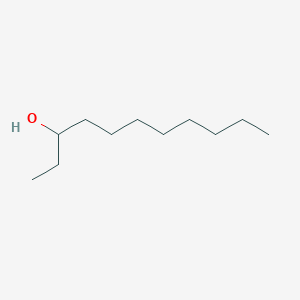
p-Chlorophényltriméthylsilane
Vue d'ensemble
Description
p-Chlorophenyltrimethylsilane: is an organosilicon compound with the molecular formula C9H13ClSi . It is a colorless liquid at room temperature and is characterized by the presence of a trimethylsilyl group attached to a para-chlorophenyl ring.
Applications De Recherche Scientifique
p-Chlorophenyltrimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the chlorophenyltrimethylsilyl group into other molecules, facilitating the synthesis of complex organic compounds.
Material Science: Employed in the preparation of silicon-based materials with unique properties.
Biorefineries: Similar compounds derived from monoterpenes are used in biorefineries to produce synthetically useful chemicals.
Mécanisme D'action
Action Environment
The action, efficacy, and stability of p-Chlorophenyltrimethylsilane can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and can react with water under certain conditions . Therefore, reactions involving p-Chlorophenyltrimethylsilane are typically carried out under anhydrous conditions . Other factors, such as temperature and the presence of other reagents, can also affect the compound’s reactivity and the outcome of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: p-Chlorophenyltrimethylsilane can be synthesized through the reaction of chlorotrimethylsilane with 4-chlorophenylmagnesium bromide . This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactive intermediates .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves the use of Grignard reagents and silicon-based reagents under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: p-Chlorophenyltrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling , to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve such as or .
Coupling Reactions: Often require palladium catalysts and base such as sodium hydroxide .
Major Products:
Substitution Reactions: Yield various substituted phenyl derivatives.
Coupling Reactions: Produce biaryl compounds and other complex organic molecules.
Comparaison Avec Des Composés Similaires
- Phenyltrimethylsilane
- p-Tolyltrimethylsilane
- p-Methoxyphenyltrimethylsilane
Comparison:
- Phenyltrimethylsilane: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
- p-Tolyltrimethylsilane: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
- p-Methoxyphenyltrimethylsilane: Has a methoxy group, which can influence its electronic properties and reactivity in different ways compared to p-Chlorophenyltrimethylsilane .
p-Chlorophenyltrimethylsilane is unique due to the presence of the chlorine atom, which can participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
(4-chlorophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQUSGXMZKOTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065125 | |
| Record name | (p-Chlorophenyl)trmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-71-8 | |
| Record name | 1-Chloro-4-(trimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (p-Chlorophenyl)trmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorophenyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)





